molecular formula C11H15N3O B3282648 1-(4-(aminomethyl)benzyl)imidazolidin-2-one CAS No. 754166-85-3

1-(4-(aminomethyl)benzyl)imidazolidin-2-one

Cat. No.: B3282648
CAS No.: 754166-85-3
M. Wt: 205.26 g/mol
InChI Key: WBJICMCBMOUGED-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)benzyl)imidazolidin-2-one is a chemical compound with the molecular formula C11H15N3O It is a derivative of imidazolidinone, a five-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one typically involves the reaction of 4-(aminomethyl)benzylamine with imidazolidin-2-one under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to control reaction parameters, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Aminomethyl)benzyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

1-(4-(Aminomethyl)benzyl)imidazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Imidazolidinone: The parent compound, which lacks the aminomethylbenzyl group.

    Benzimidazolidinone: A similar compound with a benzene ring fused to the imidazolidinone ring.

    Substituted Imidazolidinones: Various derivatives with different substituents on the imidazolidinone ring.

Uniqueness

1-(4-(Aminomethyl)benzyl)imidazolidin-2-one is unique due to the presence of the aminomethylbenzyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-[[4-(aminomethyl)phenyl]methyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-7-9-1-3-10(4-2-9)8-14-6-5-13-11(14)15/h1-4H,5-8,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJICMCBMOUGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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